(5-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid
Overview
Description
(5-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This specific compound features a benzyloxycarbonyl-protected amino group and a fluorine atom on the phenyl ring, which can influence its reactivity and applications.
Mechanism of Action
Boronic Acids
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other organic compounds. This property makes them useful in the field of medicinal chemistry for drug design and synthesis .
Fluorophenyl Groups
The presence of a fluorine atom on the phenyl ring can significantly alter the chemical properties and biological activity of the compound. Fluorine can enhance the molecule’s ability to penetrate biological membranes, increase its metabolic stability, and modulate its binding to target proteins .
Benzyloxycarbonyl (Cbz) Groups
The benzyloxycarbonyl group is a carbamate ester. It is often used in organic synthesis as a protecting group for amines. The presence of this group in a molecule can influence its reactivity and interactions with biological targets .
Amino Acids
The presence of an amino group (-NH2) suggests that this compound might interact with biological systems in ways similar to amino acids or peptides, which could include binding to receptors or enzymes, or incorporation into larger peptide chains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is usually achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
Formation of the Boronic Acid: The final step involves the introduction of the boronic acid group. This can be achieved through a Miyaura borylation reaction, where the aryl halide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is crucial to maximize yield and minimize costs. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Cross-Coupling: This compound can undergo cross-coupling reactions with various aryl or vinyl halides to form biaryl or styrene derivatives.
Deprotection Reactions: The benzyloxycarbonyl group can be removed under acidic conditions to yield the free amine.
Electrophilic Aromatic Substitution: The fluorine atom on the phenyl ring can direct electrophilic substitution to ortho and para positions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Deprotection: Trifluoroacetic acid (TFA) or hydrogenation over palladium on carbon (Pd/C).
Electrophilic Aromatic Substitution: Electrophiles such as nitronium ions (NO2+).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Free Amines: Obtained after deprotection of the benzyloxycarbonyl group.
Substituted Phenyl Derivatives: Resulting from electrophilic aromatic substitution.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Industry
Material Science: Incorporated into polymers and materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the benzyloxycarbonyl and fluorine substituents.
(4-Fluorophenyl)boronic Acid: Similar but without the benzyloxycarbonyl-protected amino group.
(5-Amino-2-fluorophenyl)boronic Acid: Similar but without the benzyloxycarbonyl protection.
Uniqueness
Functional Groups:
Versatility: The presence of multiple functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
[2-fluoro-5-(phenylmethoxycarbonylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO4/c16-13-7-6-11(8-12(13)15(19)20)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPHZGSBDFAFOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)NC(=O)OCC2=CC=CC=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674566 | |
Record name | (5-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874290-58-1 | |
Record name | (5-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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